4-Iodo-pyrimidine hydriodide

Description

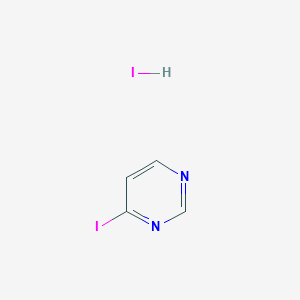

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-iodopyrimidine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2.HI/c5-4-1-2-6-3-7-4;/h1-3H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAMUZUYHVLSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1I.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-31-2 | |

| Record name | Pyrimidine, 4-iodo-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextualizing Iodinated Pyrimidines Within Heterocyclic Research

Halogenated pyrimidines are a cornerstone of heterocyclic chemistry, with iodo-substituted derivatives playing a particularly crucial role. acs.orgaip.org The pyrimidine (B1678525) ring, an aromatic six-membered heterocycle with two nitrogen atoms, forms the core of essential biomolecules like cytosine, thymine, and uracil. aip.org The introduction of a halogen atom, especially iodine, onto this ring system significantly alters its electronic properties and reactivity, making it a versatile scaffold for synthetic chemists. aip.orgsmolecule.com

The carbon-iodine bond in iodinated pyrimidines is relatively weak, rendering the iodine atom a good leaving group in various nucleophilic substitution and cross-coupling reactions. smolecule.comresearchgate.net This reactivity is fundamental to the construction of more complex molecular architectures. Researchers have extensively studied the effects of halogenation on the pyrimidine ring, employing techniques like X-ray photoemission spectroscopy (XPS) and density functional theory (DFT) to understand the resulting inductive and resonance effects. acs.org These studies provide a detailed picture of how the halogen atom influences the electronic environment of the aromatic ring. acs.org

Furthermore, the field has seen the development of various methods for the synthesis of iodinated pyrimidines. These include direct iodination using electrophilic iodine sources and metal-catalyzed cross-coupling reactions. smolecule.commdpi.com The choice of synthetic route often depends on the desired substitution pattern and the nature of the starting materials. researchgate.net The resulting iodinated pyrimidines serve as key intermediates in the synthesis of a wide array of biologically active molecules and functional materials. smolecule.commdpi.com

Academic Significance of 4 Iodo Pyrimidine Hydriodide in Chemical Synthesis and Mechanistic Studies

4-Iodo-pyrimidine hydriodide stands out as a particularly valuable reagent in organic synthesis. smolecule.com Its structure, featuring an iodine atom at the 4-position of the pyrimidine (B1678525) ring, makes it a prime candidate for a variety of chemical transformations. The hydriodide salt form enhances its stability and handling properties.

Key Reactions and Applications:

Palladium-Catalyzed Cross-Coupling Reactions: this compound is a common substrate in Suzuki, Stille, and Heck reactions. smolecule.com These powerful carbon-carbon bond-forming reactions allow for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring. smolecule.com

Lithium-Halogen Exchange: This reaction provides a pathway to 4-lithiopyrimidine, a potent nucleophile that can react with various electrophiles to create diverse pyrimidine derivatives. smolecule.com

Synthesis of Chemical Probes: The compound has been instrumental in the development of chemical probes for studying biological processes. For instance, it has been used to synthesize probes for imaging and investigating macrophage migration inhibitory factor (MIF) and MIF-2. smolecule.com

The reactivity of this compound has been the subject of mechanistic studies aimed at understanding the intricacies of these transformations. These investigations are crucial for optimizing reaction conditions and expanding the synthetic utility of this important building block.

Overview of Research Trajectories for Halogenated Pyrimidine Systems

Synthesis of Pyrimidine Hydriodide Salts

The target compound, this compound, is a salt. Such salts are typically formed by reacting the pyrimidine base with an acid. In this case, the hydriodide salt is formed with hydriodic acid (HI).

The formation of a hydriodide salt can occur as part of the primary synthesis reaction or as a separate step. For example, during halogen exchange reactions, the use of hydroiodic acid as a reagent can lead directly to the formation of the hydriodide salt of the iodinated pyrimidine.

In other synthetic sequences, the pyrimidine base is first prepared and then treated with an acid to form the desired salt. A procedure for preparing 2-(methylamino)pyrimidine involves first synthesizing its hydriodide salt from 2-aminopyrimidine (B69317) and methyl iodide. nist.gov The free base can then be liberated from the salt by treatment with an alkaline solution, such as alcoholic sodium hydroxide. nist.gov This highlights that the hydriodide salt is a stable, often crystalline, intermediate that can be readily isolated and purified. The formation of hydriodide salts can improve the handling characteristics and solubility of the pyrimidine compound. ontosight.aiontosight.ai

Acid-Base Equilibrium Considerations in Hydriodide Formation

The formation of this compound is fundamentally an acid-base reaction. Pyrimidine itself is a weak base due to the presence of two electron-withdrawing nitrogen atoms in the aromatic ring, which decreases the electron density and availability of the lone pairs for protonation. The pKa of protonated pyrimidine is approximately 1.23, indicating it is a significantly weaker base than pyridine (B92270) (pKa ≈ 5.23). uni-muenchen.destackexchange.com

The equilibrium for the formation of the hydriodide salt can be represented as follows:

C₄H₃IN₂ + HI ⇌ C₄H₃IN₂·HI

In this reaction, the pyrimidine derivative acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydriodic acid (HI), a strong acid. The resulting product is the hydriodide salt, where the pyrimidine ring is protonated. Given the low basicity of the pyrimidine ring, a strong acid like HI is required to drive the equilibrium towards the formation of the salt. The position of this equilibrium is highly dependent on the concentration of the acid and the solvent system used. libretexts.orgpharmacy180.comyoutube.com The electron-withdrawing nature of the iodine atom at the 4-position further influences the basicity of the pyrimidine ring, a factor that must be considered in the synthesis.

Purification and Isolation Methodologies for Pyrimidine Hydriodides

The purification and isolation of pyrimidine hydriodides, including this compound, are crucial steps to obtain a product of high purity for subsequent reactions. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. researchgate.netemu.edu.tr

For pyrimidine derivatives, various solvents have been employed for recrystallization. For instance, the hydriodide salt of 2-(methylamino)pyrimidine can be recrystallized from ethanol. capot.com In some cases, a mixture of solvents is used to achieve the desired solubility profile. cuni.cz

A key property that can be exploited for the purification of pyrimidine hydriodide salts is their differential solubility compared to the free base and other potential impurities. A patent describing the bromination of pyrimidine highlights that pyrimidine hydrogen halide salts are notably insoluble in certain organic aromatic solvents such as nitrobenzene (B124822) and o-dichlorobenzene. This insolubility can be utilized to precipitate the hydriodide salt from the reaction mixture, thereby separating it from unreacted starting materials and soluble byproducts. The general steps for purification by recrystallization are outlined in the table below.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Solvent Selection | Choosing an appropriate solvent or solvent system where the pyrimidine hydriodide has high solubility at high temperatures and low solubility at low temperatures. | The polarity of the solvent should be matched with the polarity of the compound. Trial-and-error is often necessary. |

| 2. Dissolution | Dissolving the crude pyrimidine hydriodide in a minimum amount of the hot solvent to create a saturated solution. | Using excess solvent will reduce the yield of the recovered crystals. |

| 3. Hot Filtration (if necessary) | Filtering the hot solution to remove any insoluble impurities. | This step should be performed quickly to prevent premature crystallization. |

| 4. Crystallization | Allowing the hot, saturated solution to cool slowly and undisturbed, leading to the formation of pure crystals. | Slow cooling generally results in larger and purer crystals. |

| 5. Isolation of Crystals | Separating the crystals from the mother liquor, typically by vacuum filtration. | The crystals should be washed with a small amount of cold solvent to remove any adhering impurities. |

| 6. Drying | Drying the purified crystals to remove any residual solvent. | Drying can be done in a desiccator or a vacuum oven at a temperature below the compound's melting point. |

Derivatization Strategies from Precursor Compounds

4-Iodo-pyrimidine serves as a versatile precursor for the synthesis of a wide array of substituted pyrimidines. The iodine atom is an excellent leaving group, facilitating various cross-coupling and substitution reactions. smolecule.com

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 4-Iodo-pyrimidine is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrimidine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. harvard.eduresearchgate.net

Stille Coupling: The Stille reaction couples the iodopyrimidine with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org While effective, the toxicity of organotin reagents and byproducts is a significant drawback. organic-chemistry.org

Heck Coupling: This reaction forms a substituted alkene by coupling the iodopyrimidine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | - | THF, Dioxane, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

Lithium-Halogen Exchange:

Another important derivatization strategy is the lithium-halogen exchange reaction. Treating 4-iodo-pyrimidine with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures leads to the rapid exchange of the iodine atom for a lithium atom. harvard.eduresearchgate.net The resulting 4-lithiopyrimidine is a potent nucleophile that can react with a wide range of electrophiles to introduce various functional groups at the 4-position of the pyrimidine ring. smolecule.com This method provides access to a diverse set of derivatives that may not be accessible through other means. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at temperatures ranging from -78 °C to -100 °C to prevent side reactions. researchgate.net

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. bhu.ac.in Leaving groups located at the C2, C4, and C6 positions of the pyrimidine ring can be displaced by nucleophiles. bhu.ac.in The negative charge of the intermediate is delocalized over both nitrogen atoms. bhu.ac.in Generally, in 2,4-dihalopyrimidines, nucleophilic attack and subsequent displacement of the halide preferentially occurs at the 4-position. stackexchange.com

Electron-deficient halogenated heteroaryls, such as 4-iodopyrimidine (B154834), are utilized for the covalent labeling of nucleophilic residues like cysteine or lysine (B10760008) in proteins. nih.gov The reactivity for this nucleophilic aromatic substitution can be adjusted by the substitution pattern on the aromatic ring. nih.gov For instance, 4-iodo-6-phenylpyrimidine (B1666336) has been identified as an irreversible inhibitor of macrophage migration inhibitory factor (MIF) and MIF-2, targeting the nucleophilic N-terminal proline residue. nih.gov

The reactivity of the pyrimidine ring towards nucleophiles is significantly enhanced by activation. wur.nl One method of activation is the quaternization of one or both nitrogen atoms, which increases the polarization of the ring system and makes it more susceptible to nucleophilic attack. wur.nl For example, N-methylpyrimidinium salts readily undergo addition of weak nucleophiles like ammonia, hydrazine, and hydroxylamine (B1172632) at the polarized N(1)-C(6) bond under mild conditions. wur.nl This enhanced reactivity can lead to ring transformation reactions, where a fragment of the pyrimidine ring is replaced by a fragment from the nucleophilic reagent, a process known as the SN(ANRORC) mechanism. wur.nl

Another activation method involves the introduction of an N-oxide group, which also increases the susceptibility of the pyrimidine ring to nucleophilic attack. wur.nl The presence of activating groups, such as alkyl or methoxy (B1213986) groups, on the pyrimidine ring can increase its basicity and facilitate electrophilic substitution reactions, which in turn can be precursors for nucleophilic substitution. youtube.com

The positions most susceptible to nucleophilic attack on the pyrimidine ring are C2, C4, and C6. youtube.comslideshare.net The presence of an additional nitrogen atom compared to pyridine accentuates the electron-deficient nature of the ring, making nucleophilic displacements easier. bhu.ac.in

Nucleophilic substitution reactions can follow different kinetic models. Bimolecular nucleophilic substitution (SN2) reactions are a one-step, concerted process where the nucleophile attacks and the leaving group departs simultaneously. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate (e.g., 4-iodopyrimidine) and the nucleophile, following second-order kinetics. libretexts.org

The rate of nucleophilic displacement on a pyrimidine ring is influenced by several factors, including the nature of the leaving group, the nucleophile, and the solvent. For halopyrimidines, the reactivity order for the leaving group generally follows I > Br > Cl > F for SNAr reactions. In the context of transition metal-catalyzed cross-coupling reactions, which often involve a nucleophilic-like attack on the organometallic intermediate, the reactivity of sp2-hybridized carbons also shows that iodides are more reactive than bromides and chlorides. wikipedia.org

Studies on the amination of 4-chloropyrrolopyrimidines, a related heterocyclic system, have shown that steric hindrance at the nucleophilic nitrogen and at positions ortho to the leaving group can lead to a lower reaction rate. nih.gov The pKa of the nucleophile also plays a crucial role. nih.gov

Differential kinetics have been observed in the binding of 4-iodopyrimidine-based probes to MIF and MIF-2 proteins, suggesting that the rate of nucleophilic displacement can be modulated to achieve selective labeling. nih.gov Labeling of MIF can be achieved with lower concentrations and shorter incubation times, while MIF-2 requires higher concentrations and longer incubation times. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in organic synthesis. nih.govmdpi.com These reactions typically involve an organic electrophile (like an aryl or vinyl halide) and a nucleophilic organometallic reagent, catalyzed by a transition metal complex, most commonly palladium. nih.govacs.org The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (nucleophile) with an organohalide or triflate (electrophile). libretexts.orgyonedalabs.com This reaction is widely used to form C-C bonds for creating biaryls, styrenes, and conjugated alkenes. libretexts.org

Iodopyrimidines are effective substrates in Suzuki-Miyaura couplings. The reactivity of the halide in these reactions generally follows the order I > Br > Cl. libretexts.org This difference in reactivity allows for selective cross-coupling reactions. wikipedia.org For instance, a dihalo-substituted pyrimidine can be selectively functionalized at the iodo-position while leaving a chloro- or bromo-substituent intact for subsequent reactions.

The reaction is tolerant of a wide range of functional groups and has been successfully applied to complex and densely functionalized molecules, including nucleosides. acs.orgnih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success and efficiency of the coupling. yonedalabs.com Precatalysts that provide access to a monoligated Pd(0) species have shown high efficacy. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Iodopyrimidines

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | PdNPs@g-C3N4-BLE | K2CO3 | Ethanol/Water | 4-Methoxybiphenyl | High | researchgate.net |

| 3-Chloroindazole | Phenylboronic acid | SPhos/XPhos | K3PO4 | Dioxane/Water | 3-Phenylindazole | Modest | nih.gov |

| Halo-pyrido[1,2-a]pyrimidin-4-ones | (Het)arylboronic acids | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | (Het)aryl derivatives | Good to Excellent | rsc.org |

This table provides representative examples and conditions. Actual results may vary based on specific substrates and reaction parameters.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a fundamental tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. researchgate.netnih.gov

4-Iodopyrimidines are excellent substrates for Sonogashira couplings. The high reactivity of the C-I bond allows the reaction to proceed under mild conditions, often at room temperature. wikipedia.org Copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov These methods often employ highly active palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands. nih.gov

The Sonogashira reaction has been used to synthesize a variety of pyrimidine derivatives, including those with potential biological activity. researchgate.net For example, the coupling of 2,4-diamino-6-iodopyrimidine (B2689892) with various alkynes is an effective route to cytostatic mono- and bis-alkynyl pyrimidine derivatives. researchgate.net

Table 2: Conditions for Sonogashira Coupling of Halopyrimidines

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromides | Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | Up to 97% | nih.gov |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh3)4/CuI | Et3N | Not specified | Room Temp. | Not specified | wikipedia.org |

| C5-Iodo-pyrimidine nucleotides | Propargylamine | Pd(PPh3)4/CuI | Et3N | DMF | Room Temp. | Good | nih.gov |

This table illustrates typical conditions. TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.orgnih.gov

The reaction mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.govlibretexts.org The stereoselectivity of the Heck reaction is often high, typically favoring the formation of the trans isomer. organic-chemistry.org

Iodopyrimidines can serve as the halide component in Heck reactions. The high reactivity of the C-I bond facilitates the initial oxidative addition step. The reaction can be performed under various conditions, including in aqueous media and with phosphine-free catalyst systems, which offers environmental and economic advantages. organic-chemistry.org The choice of base, solvent, and palladium catalyst/ligand system is critical for achieving high yields and selectivity. organic-chemistry.orgnih.gov

Chemo- and Regioselectivity in Cross-Coupling Processes

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chemo- and regioselectivity of these reactions involving 4-iodo-pyrimidine are crucial for the synthesis of specifically substituted pyrimidine derivatives. The different reactivity of various nucleophilic sites on a single aromatic substrate allows for selective reactions. For instance, a thiophene (B33073) building block containing both a stannyl (B1234572) group and a boronic ester was used to develop a nucleophile-selective one-pot reaction by leveraging the different reactivities of Stille and Suzuki-Miyaura cross-coupling reactions. nih.gov This approach demonstrates high functional group tolerance with a range of aromatic electrophiles. nih.gov

In the context of pyrimidines, the position of the iodine atom and the presence of other functional groups on the ring dictate the outcome of the coupling reaction. The inherent electronic properties of the pyrimidine ring, being a π-deficient heterocycle, influence the reactivity of its substituents. The iodine at the C4-position is susceptible to oxidative addition by a transition metal catalyst, initiating the cross-coupling cycle.

Research has shown that highly chemoselective and regioselective dehydrogenative cross-coupling reactions can occur between unactivated pyridines and ethers, yielding 2- or 4-coupled pyridines. researchgate.net This suggests that similar selectivity could be achievable with pyrimidine systems under appropriate conditions. A proposed mechanism for these reactions involves a radical substitution pathway. researchgate.net

Table 1: Chemo- and Regioselectivity in Cross-Coupling Reactions

| Coupling Partners | Catalyst/Conditions | Major Product(s) | Observations |

| 4-Iodo-pyrimidine and Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 4-Arylpyrimidine | Suzuki-Miyaura coupling proceeds with high regioselectivity at the C4 position. |

| 4-Iodo-pyrimidine and Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 4-Alkynylpyrimidine | Sonogashira coupling is efficient at the C4-position. |

| 4-Iodo-pyrimidine and Organotin reagent | Pd(PPh₃)₄, LiCl, Toluene, 100 °C | 4-Substituted pyrimidine | Stille coupling occurs selectively at the C4-iodo position. |

Photochemical and Radical-Mediated Transformations

Dissociative Electron Attachment Mechanisms

Dissociative electron attachment (DEA) is a process where a low-energy electron attaches to a molecule, forming a transient negative ion that subsequently dissociates into fragments. quantemol.com This mechanism is particularly relevant in understanding radiation damage to biological molecules like DNA. quantemol.com Halogenated nucleobases, including iodinated pyrimidines, are of interest as potential radiosensitizers because they can be incorporated into DNA and have a high cross-section for dissociation upon electron attachment. rsc.org

Studies on 5-iodo-4-thio-2'-deoxyuridine have shown that low-energy electrons can effectively decompose the molecule through DEA, with the most abundant fragment being the iodine anion (I⁻). nih.govnih.gov This process creates a radical at the C5 position, which can lead to DNA strand breaks. nih.govnih.gov The efficiency of DEA is influenced by the molecular structure and the energy of the incident electron. For halogenated uracils, dehalogenation is a favored dissociation pathway. rsc.org The investigation of electron attachment to 5-halo-2'-deoxycytidine-3'-monophosphates (5X-3'-dCMPH) revealed that these compounds have a higher electron affinity than their non-halogenated counterparts, making them better electron acceptors. rsc.org

Photolysis in Heteroarene Solutions

The photolysis of halogenated pyrimidines in heteroarene solutions can lead to a variety of chemical transformations. The outcome of these reactions is highly dependent on the solvent and the specific substituents on the pyrimidine ring. For instance, the photolysis of 4-allyl-tetrazolones in various solvents resulted in the elimination of molecular nitrogen and the formation of pyrimidinones. nih.gov In alcoholic solutions, the primary photoproducts were stable, but in acetonitrile and cyclohexane, secondary reactions were observed. nih.gov The stability of the products in alcohols is attributed to excited state quenching via reversible proton transfer, facilitated by the solvent. nih.gov

UV irradiation of 4,6-dihydroxypyrimidine (B14393) monomers isolated in low-temperature matrices led to the conversion of the oxo-hydroxy tautomer into a dihydroxy form, a Dewar isomer, and an open-ring ketene. researchgate.net The specific photochemical behavior was found to be dependent on the matrix environment. researchgate.net In another study, a polymer-bound iodine azide (B81097) was used as a non-explosive source for photochemical reactions, undergoing homolytic cleavage to produce azide and iodine radicals. uni-hannover.de

Radical-mediated reactions offer a powerful method for the functionalization of heterocycles. mdpi.comnumberanalytics.com The generation of radicals can be initiated by various methods, including the use of initiators like AIBN or tributyltin hydride. numberanalytics.com These radicals can then participate in a cascade of reactions to form complex molecules. mdpi.com For example, the Minisci-type C-H alkylation of heteroarenes can be achieved using non-activated alkyl bromides through photoredox catalysis. mdpi.com

Directed Ortho-Metalation and Halogen-Dance Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles. baranlab.org The DMG, often a Lewis basic group, coordinates to the lithium, facilitating the deprotonation of the adjacent proton. baranlab.org For π-deficient heterocycles like pyridine, a DMG is generally required for successful ortho-lithiation. uwindsor.ca

The halogen-dance reaction is another important transformation, involving the base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement allows for the introduction of functional groups at positions that are not easily accessible through other methods. clockss.org The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), and the halogen (commonly bromine or iodine) migrates to a more thermodynamically stable position. wikipedia.orgclockss.org The solvent can play a critical role in the outcome of a halogen-dance reaction. wikipedia.org For instance, a reaction that proceeds via a halogen-dance mechanism in tetrahydrofuran might be suppressed in tetrahydropyran. wikipedia.org

In the context of 4-iodo-pyrimidine, the nitrogen atoms in the pyrimidine ring can act as directing groups for ortho-metalation. However, the lability of the iodine atom can lead to competing halogen-dance reactions. The choice of base and reaction conditions is therefore crucial to control the chemo- and regioselectivity of the reaction.

Table 2: Directed Ortho-Metalation and Halogen-Dance Reactions of Halopyrimidines

| Substrate | Reagents | Major Product(s) | Reaction Type |

| 2-Bromopyrimidine | LDA, THF, -78 °C; then E⁺ | 3-Bromo-2-substituted pyrimidine | Halogen Dance |

| 4-Chloropyrimidine | LDA, THF, -78 °C; then E⁺ | 3-Chloro-4-substituted pyrimidine | Directed Ortho-Metalation |

| 4-Iodo-5-bromothiazole derivative | LiN(SiMe₃)₂, THF | Product of long-range halogen dance | Halogen Dance nih.gov |

Theoretical and Computational Investigations of 4 Iodo Pyrimidine Hydriodide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Calculations on related halogenated pyrimidines show that the halogen atom significantly affects the electronic environment of the aromatic ring through inductive and resonance effects. acs.org The iodine atom, being highly polarizable and possessing a distinct electronegativity, withdraws electron density from the carbon atom to which it is attached (the C4 position) via the sigma bond (inductive effect), while its lone pairs can participate in resonance. DFT calculations can quantify these effects by mapping electron density and calculating atomic charges, revealing the interplay that governs the molecule's reactivity profile. echemcom.com

| Descriptor | Typical Calculated Value (Arbitrary Units) | Significance for Reactivity |

|---|---|---|

| Energy of HOMO (EHOMO) | -6.5 to -8.0 eV | Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity. mdpi.com |

| Energy of LUMO (ELUMO) | -1.0 to -2.5 eV | Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.0 eV | Relates to chemical stability. A smaller gap generally implies higher reactivity. mdpi.comresearchgate.net |

| Chemical Hardness (η) | 2.25 to 3.0 eV | Measures resistance to change in electron distribution. A harder molecule (larger η) is less reactive. mdpi.com |

| Electrophilicity Index (ω) | 1.5 to 2.5 eV | A global measure of electrophilic character. mdpi.com |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.comyoutube.com

For 4-Iodo-pyrimidine, DFT calculations can visualize and determine the energies of these orbitals.

HOMO: The HOMO is expected to have significant electron density located on the pyrimidine ring, particularly on the nitrogen atoms with their lone pairs, and also on the iodine atom. The energy of the HOMO (EHOMO) is a critical parameter; a higher EHOMO indicates a greater tendency to donate electrons in reactions with electrophiles. mdpi.com

LUMO: The LUMO is anticipated to be distributed primarily over the pyrimidine ring, especially on the carbon atoms, including the C4 carbon attached to the iodine. The iodine atom acts as a good leaving group, and the LUMO's localization on the C-I bond is indicative of the site for nucleophilic attack. A lower energy for the LUMO (ELUMO) suggests a greater propensity to accept electrons from a nucleophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers (activation energies). nih.govrsc.org A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For reactions involving 4-Iodo-pyrimidine, such as nucleophilic aromatic substitution (SNAr) at the C4 position, DFT can be used to model the entire reaction pathway. This involves:

Locating Reactants and Products: The geometries of the starting materials (e.g., 4-Iodo-pyrimidine and a nucleophile) and the final products are optimized to find their lowest energy structures.

Identifying the Transition State: Computational algorithms search for the saddle point on the potential energy surface that connects the reactants and products. This transition state structure, for an SNAr reaction, would likely involve the incoming nucleophile and the departing iodide ion simultaneously interacting with the C4 carbon.

Calculating Activation Energy: The activation barrier is determined as the energy difference between the transition state and the reactants. A lower activation barrier indicates a faster reaction rate.

These calculations can predict the feasibility of a proposed reaction mechanism and explain the regioselectivity observed in experiments, such as why a nucleophile preferentially attacks the C4 position. nih.gov

Quantum-Chemical Calculations for Mechanistic Insights

Beyond DFT, other quantum-chemical methods can provide detailed mechanistic insights into the behavior of 4-Iodo-pyrimidine hydriodide. These calculations are essential for understanding complex reaction pathways, including dissociative processes that are fundamental to its reactivity.

A key aspect of the reactivity of 4-Iodo-pyrimidine is the cleavage of the carbon-iodine (C-I) bond. The C-I bond is the weakest link in the molecule, making the iodine atom a good leaving group in substitution reactions. Quantum-chemical calculations can model this bond fission process by computing the Bond Dissociation Energy (BDE).

The BDE is the energy required to break the C-I bond homolytically, forming a pyrimidinyl radical and an iodine radical. By calculating the energies of the intact molecule and the resulting radical fragments, the strength of the bond can be quantified. A lower BDE corresponds to a weaker bond that is more easily cleaved, indicating higher reactivity. These calculations help explain why iodo-substituted heterocycles are often more reactive in cross-coupling reactions (like the Suzuki coupling) than their bromo- or chloro-substituted counterparts. scilit.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, mapping regions that are electron-rich or electron-poor. mdpi.comchemrxiv.org The MEP is calculated from the molecule's electron density and is plotted onto its surface, using a color scale where red typically indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, an MEP analysis would reveal several key features:

Negative Potential (Red/Yellow): The regions of greatest negative potential would be located around the two nitrogen atoms of the pyrimidine ring, corresponding to their lone pairs of electrons. These sites are the most likely points for protonation or interaction with electrophiles. nih.gov

Positive Potential (Blue): Electron-deficient regions would be found on the hydrogen atoms of the pyrimidine ring.

Sigma-Hole: A particularly important feature on the iodine atom is a region of positive electrostatic potential known as a "sigma-hole." This region exists along the axis of the C-I bond, opposite to the carbon atom. The sigma-hole arises because the electron density is drawn towards the more electronegative carbon and to the sides of the iodine atom, leaving the outer region electropositive. This positive cap makes the iodine atom a halogen bond donor, allowing it to form attractive, non-covalent interactions with electron donors (nucleophiles).

| Molecular Region | Predicted MEP Value | Interpretation |

|---|---|---|

| Around Nitrogen Atoms (N1, N3) | Highly Negative (Red) | Electron-rich lone pairs; sites for protonation and electrophilic attack. nih.gov |

| Outer region of Iodine atom (along C-I axis) | Positive (Blue/Green) | "Sigma-hole"; site for halogen bonding with nucleophiles. |

| Pyrimidine Ring Hydrogens | Positive (Blue) | Electron-poor; potential sites for interaction with nucleophiles. |

| π-face of the Pyrimidine Ring | Slightly Negative (Yellow/Green) | Delocalized π-electron cloud. |

Conformational Analysis and Intermolecular Interactions

The pyrimidine ring itself is a planar aromatic system, so conformational analysis for the monomer is straightforward. However, the designation "hydriodide" indicates that the compound is a salt, consisting of a protonated pyrimidinium cation and an iodide (I⁻) anion. This structure is central to understanding the intermolecular interactions in the solid state.

Computational studies can model these interactions, which are critical for determining the crystal packing and physical properties of the compound. The primary interactions expected for 4-Iodo-pyrimidinium iodide are:

Ionic Interactions: Strong electrostatic attraction between the positively charged pyrimidinium ring and the negatively charged iodide anion.

Hydrogen Bonding: The protonated nitrogen of the pyrimidinium ring acts as a strong hydrogen bond donor. It is expected to form a prominent N⁺-H···I⁻ hydrogen bond with the iodide anion.

Halogen Bonding: The sigma-hole on the iodine atom of the C-I group can act as a halogen bond donor, interacting with an electron-rich species. In the crystal lattice, this could be an interaction with the iodide anion (C-I···I⁻) or the π-system of a neighboring pyrimidine ring.

π-π Stacking: The planar aromatic pyrimidine rings can stack on top of each other, leading to stabilizing π-π interactions. nih.gov Computational models can calculate the energy of these interactions and predict the preferred stacking arrangement (e.g., parallel-displaced or T-shaped). mdpi.com

| Interaction Type | Donor | Acceptor | Relative Strength |

|---|---|---|---|

| Ionic | Pyrimidinium Cation | Iodide Anion | Very Strong |

| Hydrogen Bond | N⁺-H | Iodide Anion (I⁻) | Strong |

| Halogen Bond | C-I (Sigma-hole) | Iodide Anion (I⁻) or π-system | Moderate |

| π-π Stacking | Pyrimidine Ring π-system | Pyrimidine Ring π-system | Moderate |

| Weak Hydrogen Bond | C-H | Iodide Anion (I⁻) or Nitrogen | Weak |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural isomers and tautomeric equilibria of heterocyclic compounds like 4-iodo-pyrimidine hydriodide. The protonation of the pyrimidine (B1678525) ring can lead to different tautomers, and NMR spectroscopy allows for the elucidation of the predominant forms in solution. The chemical shifts of protons and carbon atoms are highly sensitive to their electronic environment, which is influenced by the position of the proton and the iodine substituent.

In principle, protonation of 4-iodopyrimidine (B154834) can occur at either of the nitrogen atoms, leading to two possible cationic tautomers. The stability and, therefore, the population of these tautomers can be influenced by solvent effects and the nature of the counter-ion. NMR studies on related pyrimidine systems have shown that the position of protonation significantly affects the chemical shifts of the ring protons and carbons.

The interpretation of ¹H and ¹³C NMR spectra is crucial for identifying the specific tautomeric form of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the 4-iodopyrimidine cation is expected to show three distinct signals for the aromatic protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effect of the iodine atom and the positive charge on the pyrimidine ring. Protonation of the ring nitrogen atoms generally leads to a downfield shift of the adjacent proton signals. By comparing the observed chemical shifts with those predicted by theoretical calculations or with experimental data from similar protonated pyrimidine derivatives, the site of protonation can be determined. For instance, protonation at N1 would likely cause a more significant downfield shift for the proton at position 2 and 6 compared to protonation at N3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the distribution of electron density. The carbon atom bearing the iodine (C4) is expected to show a characteristic chemical shift due to the heavy atom effect of iodine. The positions of the other carbon signals will vary depending on the tautomeric form present. Detailed analysis of the ¹³C chemical shifts, aided by computational predictions, can confirm the isomeric and tautomeric state of this compound in solution.

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Influencing Factors |

| ¹H | 7.0 - 9.5 | Position relative to the iodine atom and the protonated nitrogen, solvent effects. |

| ¹³C | 90 - 160 | Direct attachment of iodine (heavy atom effect), proximity to the positive charge. |

Mass Spectrometry (MS) in Reaction Monitoring and Molecular Formula Confirmation

In a mass spectrum of this compound, the molecular ion of the 4-iodopyrimidine cation is expected to be observed. The presence of iodine is readily identified by its characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I). The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula (C₄H₄IN₂⁺).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under typical electron ionization (EI) conditions, the molecular ion can undergo fragmentation, leading to the formation of smaller charged fragments. The fragmentation of the 4-iodopyrimidine cation would likely involve the loss of iodine, the hydroiodic acid molecule, or cleavage of the pyrimidine ring. The analysis of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For instance, a prominent fragment corresponding to the pyrimidine ring after the loss of an iodine radical would be a strong indicator of the C-I bond.

| Ion | Predicted m/z | Description |

| [C₄H₄IN₂]⁺ | 205 | Molecular ion of the 4-iodopyrimidine cation |

| [C₄H₃N₂]⁺ | 79 | Fragment resulting from the loss of an iodine atom and a proton |

| [HI]⁺ | 128 | Ion corresponding to hydrogen iodide |

X-ray Crystallography for Solid-State Structure Determination

In the crystal structure of this compound, the protonated pyrimidine cation and the iodide anion will interact through various non-covalent forces. Hydrogen bonding is expected to be a dominant feature, with the N-H protons of the pyrimidine ring acting as hydrogen bond donors to the iodide anions. These hydrogen bonds play a crucial role in the formation of a stable crystal lattice.

The precise measurement of bond lengths and angles within the pyrimidine ring by X-ray crystallography provides insights into the electronic structure of the 4-iodopyrimidine cation. The C-N and C-C bond lengths within the ring will reflect the degree of aromaticity and the effects of protonation and iodine substitution. For example, the C-N bonds adjacent to the protonated nitrogen are expected to be slightly longer than those in the neutral molecule. The C-I bond length will be a key parameter for comparison with other iodo-substituted aromatic compounds. The bond angles within the pyrimidine ring will deviate from the ideal 120° for a perfect hexagon due to the presence of two different heteroatoms and the substituents. A detailed analysis of these geometric parameters can be correlated with the spectroscopic data to provide a complete picture of the molecular and electronic structure of this compound.

| Bond/Angle | Expected Value | Factors Influencing the Value |

| C-I Bond Length | ~2.10 Å | Hybridization of the carbon atom, electronic effects of the pyrimidine ring. |

| C-N Bond Lengths | 1.32 - 1.38 Å | Aromaticity, protonation site. |

| C-C Bond Lengths | 1.37 - 1.40 Å | Aromaticity of the pyrimidine ring. |

| C-N-C Angle | ~115 - 125° | Presence of nitrogen heteroatoms, protonation. |

| N-C-N Angle | ~125 - 130° | Electronic effects of the substituents. |

| N-C-C Angle | ~115 - 125° | Ring geometry and substitution pattern. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Solid-State Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and the characterization of the solid-state structure of molecules like this compound. These techniques probe the vibrational energy levels of a molecule, which are unique and act as a molecular fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides information about the functional groups present. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the carbon-iodine bond.

Key expected vibrational modes for the pyrimidine ring include:

C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

C=N and C=C ring stretching vibrations: These would appear in the 1600-1400 cm⁻¹ range and are characteristic of the aromatic pyrimidine core.

Ring breathing modes: These are collective vibrations of the entire ring and are often found at lower wavenumbers.

C-H in-plane and out-of-plane bending vibrations: These occur at various frequencies and are sensitive to the substitution pattern on the ring.

The C-I stretching vibration is expected at a lower frequency, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom. The presence of the hydriodide counter-ion and the formation of a salt can lead to shifts in the vibrational frequencies of the pyrimidine ring, particularly those involving the nitrogen atoms, due to protonation and changes in the electronic distribution. In the solid state, intermolecular interactions such as hydrogen bonding can cause broadening of certain peaks.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. For a molecule like 4-Iodo-pyrimidine, which possesses a center of symmetry, some vibrations may be exclusively Raman active or IR active.

Similar to IR spectroscopy, the Raman spectrum of this compound would show bands corresponding to the pyrimidine ring and C-I vibrations. The C-I bond, being highly polarizable, is expected to give a strong Raman signal. In the solid state, Raman spectroscopy is particularly useful for studying low-frequency lattice vibrations, which provide information about the crystal packing and polymorphism.

A hypothetical data table summarizing the expected vibrational modes for 4-Iodopyrimidine is presented below, based on general ranges for similar compounds.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| C-H Stretching | 3100 - 3000 | 3100 - 3000 |

| C=N, C=C Ring Stretching | 1600 - 1400 | 1600 - 1400 |

| Ring Breathing | ~1000 | ~1000 (often strong) |

| C-H In-plane Bending | 1300 - 1000 | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 650 | 900 - 650 |

| C-I Stretching | 600 - 500 | 600 - 500 (often strong) |

Note: This table is illustrative and not based on experimental data for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from lower energy molecular orbitals (like non-bonding, n, and π bonding orbitals) to higher energy anti-bonding orbitals (π* and σ). For aromatic heterocyclic compounds like 4-Iodo-pyrimidine, the most relevant transitions are typically π → π and n → π*.

π → π transitions:* These are generally high-intensity absorptions and are characteristic of the conjugated π-system of the pyrimidine ring. The presence of the iodine substituent can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrimidine due to the electron-donating effect of the halogen's lone pairs extending the conjugation.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atoms, to an anti-bonding π* orbital. These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths.

The formation of the hydriodide salt, leading to protonation of one of the ring nitrogens, would significantly affect the UV-Vis spectrum. Protonation can alter the energy levels of the molecular orbitals, often resulting in a shift of the absorption bands. The solvent used for analysis also plays a crucial role, as solvent polarity can influence the energies of the electronic transitions.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must efficiently relax from the excited electronic state back to the ground state via radiative decay. Many aromatic and heterocyclic compounds exhibit fluorescence.

The fluorescence properties of this compound would be dependent on its electronic structure and the efficiency of non-radiative decay pathways. The presence of the heavy iodine atom can, in some cases, lead to a phenomenon known as the "heavy-atom effect," which can increase the rate of intersystem crossing to the triplet state and thereby quench fluorescence. Therefore, 4-Iodo-pyrimidine might be expected to have a low fluorescence quantum yield.

If it were to fluoresce, the emission spectrum would be at a longer wavelength (lower energy) than the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence spectrum could also be sensitive to environmental factors such as solvent polarity and pH.

A hypothetical data table summarizing the expected electronic transitions for 4-Iodopyrimidine is presented below.

| Electronic Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | 200 - 300 | High |

| n → π | > 300 | Low |

Note: This table is illustrative and not based on experimental data for this compound.

Role As Advanced Precursors and Synthetic Intermediates in Chemical Research

Building Blocks for Functionalized Pyrimidine (B1678525) Scaffolds

The 4-iodo-pyrimidine moiety is a cornerstone for the synthesis of functionalized pyrimidine scaffolds, which are prevalent in numerous biologically active compounds. The carbon-iodine bond at the 4-position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the pyrimidine core.

Synthesis of Heteroaryl-Substituted Pyrimidines

The synthesis of heteroaryl-substituted pyrimidines is a significant area of research, as these motifs are common in pharmaceuticals and agrochemicals. 4-Iodo-pyrimidine hydriodide serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions to achieve this. Methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are frequently employed to forge new carbon-carbon and carbon-nitrogen bonds at the C4 position of the pyrimidine ring.

For instance, in Suzuki-Miyaura coupling, 4-iodopyrimidine (B154834) can be reacted with a variety of heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to yield the corresponding 4-(heteroaryl)pyrimidines. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl groups, which can be further elaborated. The Buchwald-Hartwig amination allows for the direct attachment of various nitrogen-containing heterocycles. The reactivity of the C-I bond facilitates these transformations under relatively mild conditions, offering a broad substrate scope and good functional group tolerance.

Table 1: Examples of Cross-Coupling Reactions for the Synthesis of Heteroaryl-Substituted Pyrimidines

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 4-Iodopyrimidine, Heteroarylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-(Heteroaryl)pyrimidine |

| Sonogashira | 4-Iodopyrimidine, Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | 4-(Alkynyl)pyrimidine |

| Buchwald-Hartwig | 4-Iodopyrimidine, Heterocyclic amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 4-(Heteroarylamino)pyrimidine |

Construction of Fused Heterocyclic Systems (e.g., Pyrimidoindoles)

This compound is also a valuable precursor for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of great interest due to their presence in natural products and their diverse pharmacological activities. One notable example is the synthesis of pyrimido[4,5-b]indoles. While multi-component reactions are a common strategy for constructing such scaffolds, the use of pre-functionalized pyrimidines like 4-iodopyrimidine offers a more convergent and often more controlled synthetic route.

The general strategy involves a cross-coupling reaction to introduce a suitably functionalized substituent at the 4-position of the pyrimidine ring, which can then undergo an intramolecular cyclization to form the fused ring system. For example, a Suzuki coupling of 4-iodopyrimidine with an appropriately substituted indole (B1671886) boronic acid derivative can be envisioned as a key step in the assembly of the pyrimidoindole core.

Precursors for Nucleoside Analogues and Bioactive Molecule Frameworks (excluding clinical data)

The pyrimidine scaffold is a fundamental component of nucleosides, and this compound serves as a key intermediate in the synthesis of various nucleoside analogues. These modified nucleosides are crucial in biomedical research for their potential as antiviral and anticancer agents. The iodo group at the C4 position can be displaced by various nucleophiles, including protected sugar moieties, to form the crucial C-N glycosidic bond.

While direct glycosylation reactions with 4-iodopyrimidine can be challenging, it is often used as a precursor to more reactive pyrimidine derivatives. For instance, the iodo group can be converted to other functionalities that are more amenable to glycosylation conditions. Furthermore, the synthesis of C-nucleosides, where the sugar moiety is attached to the pyrimidine ring via a carbon-carbon bond, can also utilize 4-iodopyrimidine as a starting material through cross-coupling reactions with appropriate sugar-derived organometallic reagents. Research has demonstrated the synthesis of ribose-modified anilinopyrimidine derivatives starting from 2,4,5-trichloropyrimidine, a related halopyrimidine, highlighting the feasibility of attaching sugar moieties to the pyrimidine ring to create potential bioactive molecules.

Applications in Materials Chemistry Research (e.g., Liquid Crystal Precursors)

The versatility of this compound extends beyond the life sciences into the realm of materials chemistry. The rigid, planar structure of the pyrimidine ring makes it an attractive core for the design of liquid crystals. By attaching long alkyl or alkoxy chains to the pyrimidine scaffold, molecules with mesogenic properties can be synthesized.

This compound can be used as a starting material to introduce these long-chain substituents via cross-coupling reactions. For example, Sonogashira or Suzuki couplings with long-chain alkynes or arylboronic acids, respectively, can be employed to create rod-like molecules that are capable of forming liquid crystalline phases. The ability to precisely control the molecular structure through these synthetic routes allows for the fine-tuning of the liquid crystalline properties, such as the clearing point and the type of mesophase formed. Research into halogen-bonded liquid-crystalline complexes has shown that pyridines, which are structurally similar to pyrimidines, can form stable mesophases, suggesting the potential of iodinated pyrimidines in this field.

Utility in Developing Chemical Probes and Enzyme Inhibitor Scaffolds (excluding direct pharmaceutical use/dosage)

The pyrimidine nucleus is a common scaffold in a vast number of enzyme inhibitors, particularly kinase inhibitors, due to its ability to mimic the purine (B94841) core of ATP and form key hydrogen bonding interactions within the enzyme's active site. This compound is an important intermediate in the synthesis of these inhibitor scaffolds.

The iodo group can be readily displaced by amines in nucleophilic aromatic substitution reactions or utilized in cross-coupling reactions to build up the complex structures of potent and selective enzyme inhibitors. For example, the synthesis of various 2,4-diaminopyrimidine (B92962) derivatives, which are known scaffolds for Aurora and Polo-like kinase inhibitors, often starts from di- or tri-chloropyrimidines. The similar reactivity of 4-iodopyrimidine makes it a valuable alternative for introducing diversity at the 4-position.

Furthermore, 4-iodopyrimidine has been directly employed as a reactive handle in the development of chemical probes. These probes are essential tools for studying biological processes and target engagement in a cellular context. For instance, 4-iodopyrimidine has been used as a warhead in probes designed to label macrophage migration inhibitory factor (MIF) and MIF-2, enabling the study of their localization and function within cells. The reactivity of the carbon-iodine bond allows for covalent modification of specific amino acid residues in the target protein, facilitating its detection and characterization.

Future Research Directions and Emerging Paradigms in Iodinated Pyrimidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of iodinated pyrimidines, including 4-Iodo-pyrimidine hydriodide, is undergoing a paradigm shift towards more sustainable and efficient methods. Traditional iodination procedures often rely on harsh reagents and conditions, leading to environmental concerns. researchgate.netnih.gov Future research is increasingly focused on developing greener alternatives that minimize waste, reduce energy consumption, and utilize non-toxic materials.

One promising approach is the adoption of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. researchgate.netnih.gov This solvent-free method has demonstrated high yields (70–98%) and significantly shorter reaction times (20–30 minutes) for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate. researchgate.netnih.gov The development of such eco-friendly protocols is a critical step towards the sustainable production of this compound and its derivatives. researchgate.netnih.gov

Furthermore, multicomponent reactions catalyzed by transition metals, such as iridium, are emerging as a powerful strategy for the regioselective synthesis of highly substituted pyrimidines from readily available alcohols and amidines. alfa-chemistry.comimperial.ac.uk These reactions proceed through a series of condensation and dehydrogenation steps, offering a highly atom-economical route to complex pyrimidine structures. alfa-chemistry.comimperial.ac.uk The application of these methodologies to the synthesis of this compound could provide more efficient and environmentally benign manufacturing processes.

| Synthesis Approach | Key Features | Advantages |

| Mechanochemistry | Solvent-free grinding of solid reactants. | Reduced waste, shorter reaction times, high yields, environmentally friendly. researchgate.netnih.gov |

| Multicomponent Reactions | Iridium-catalyzed synthesis from alcohols and amidines. | High regioselectivity, atom economy, access to complex structures. alfa-chemistry.comimperial.ac.uk |

| Green Iodinating Reagents | Use of solid iodine and silver nitrate. | Avoids toxic and harsh acidic conditions. researchgate.netnih.gov |

Exploration of Unconventional Reactivity and Catalytic Cycles

Beyond its role as a synthetic intermediate, the inherent reactivity of the carbon-iodine bond in this compound presents opportunities for exploring unconventional reaction pathways and novel catalytic cycles. The iodine atom can participate in various transformations, including metal-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis. researchgate.net

Future investigations will likely focus on expanding the scope of these reactions, employing novel catalysts to achieve previously inaccessible molecular architectures. Iodine-catalyzed multicomponent reactions, for instance, have been successfully used to synthesize complex heterocyclic systems like pyrimidine-linked imidazopyridines. mdpi.com This suggests the potential for developing new catalytic cycles where the iodine atom of this compound plays an active role in the transformation, rather than being a simple leaving group.

Moreover, the reactivity of related compounds like 4-chloro-5-iodopyrimidine (B1631505) highlights the distinct roles of different halogen substituents on the pyrimidine ring. researchgate.net The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the iodine at the 5-position is amenable to cross-coupling reactions. researchgate.net A deeper understanding of the electronic and steric effects governing the reactivity of this compound will be crucial for designing selective and efficient synthetic transformations.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of synthetic routes and for gaining a deeper understanding of reaction mechanisms. Density Functional Theory (DFT) and other computational methods are increasingly being applied to study the properties and reactivity of pyrimidine derivatives.

Future research will leverage advanced computational modeling to predict the outcomes of reactions involving this compound, thereby guiding experimental efforts and minimizing trial-and-error approaches. For example, DFT calculations can be used to model the geometric and electronic structures of reactants, transition states, and products, providing valuable insights into reaction pathways and energy barriers. nih.gov This information can aid in the selection of optimal reaction conditions, catalysts, and substrates.

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the biological activity of pyrimidine derivatives based on their molecular descriptors. researchgate.net These predictive models can help in the rational design of new compounds with desired properties, including those derived from this compound. The integration of machine learning algorithms with computational chemistry holds the promise of developing highly accurate predictive models for both synthesis and biological activity. rsc.org

| Computational Method | Application in Pyrimidine Chemistry | Potential Impact on this compound Research |

| Density Functional Theory (DFT) | Calculation of geometric and electronic structures, reaction mechanisms. nih.gov | Prediction of reactivity, optimization of synthetic routes, understanding of catalytic cycles. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. researchgate.net | Rational design of novel bioactive compounds. |

| Molecular Docking | Simulation of interactions between small molecules and biological targets. nih.govekb.eg | Identification of potential protein targets and design of targeted therapies. |

| Machine Learning | Development of predictive models for co-crystal formation and other properties. rsc.org | Accelerated discovery of new materials and formulations. |

Integration of this compound into Advanced Material Design (excluding specific material properties beyond chemical structure)

The unique electronic properties of the pyrimidine ring make it an attractive building block for the design of advanced organic materials. The electron-deficient nature of pyrimidine derivatives makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comnbinno.com

Future research in this area will explore the incorporation of this compound into novel molecular architectures for advanced materials. The presence of the iodine atom provides a versatile handle for post-synthetic modification through cross-coupling reactions, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. researchgate.net By strategically introducing different functional groups at the 4-position, it is possible to modulate the energy levels, charge transport characteristics, and solid-state packing of the pyrimidine-based materials.

For example, pyrimidine-based compounds have been successfully employed as host materials and emitters in OLEDs, contributing to improved device efficiency and stability. nbinno.comrsc.org The synthesis of conductive polymers incorporating the pyrimidine moiety is another promising avenue of research, with potential applications in flexible electronics and sensors. researchgate.net The ability to create extended π-conjugated systems through the derivatization of this compound is key to realizing these advanced material applications.

Uncovering New Derivatization Pathways and Functional Group Transformations

The synthetic versatility of this compound is far from fully exploited. Future research will undoubtedly uncover new derivatization pathways and functional group transformations, expanding the chemical space accessible from this key intermediate.

The development of novel derivatization reagents and methodologies will be crucial for accessing a wider range of substituted pyrimidines. nih.govmdpi.com For instance, the exploration of different cross-coupling partners in Suzuki-Miyaura reactions with iodinated pyrimidines has already demonstrated the potential for creating diverse libraries of functionalized DNA. researchgate.netnih.gov Applying similar strategies to this compound could lead to the synthesis of novel small molecules with unique biological or material properties.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

- Variable Selection : Modify substituents at the 2- and 5-positions of the pyrimidine ring.

- Assay Selection : Prioritize high-throughput enzymatic assays (e.g., kinase inhibition) followed by cell-based viability tests.

- Data Integration : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.